molecular formula C21H16BrN3O2 B2892068 4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941946-85-6

4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2892068
CAS No.: 941946-85-6
M. Wt: 422.282
InChI Key: ZXVUDMVDHUMYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-Bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Key structural attributes include:

  • Bromine substitution at position 9 of the benzoxazine ring, which enhances electrophilic reactivity and molecular weight .
  • A phenol group at position 2 of the benzene ring, offering acidity (pKa ~10) and solubility in polar solvents .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems and hydrogen-bond donors are critical .

Properties

IUPAC Name

4-(9-bromo-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c22-15-3-6-20-17(11-15)19-12-18(13-1-4-16(26)5-2-13)24-25(19)21(27-20)14-7-9-23-10-8-14/h1-11,19,21,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVUDMVDHUMYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=C(C=C4)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic structure that integrates multiple biologically relevant moieties. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, drawing from various studies and research findings.

Structural Characteristics

The compound features a bromine atom , a pyridine ring , and a phenolic hydroxyl group , which may influence its biological properties. The presence of these functional groups allows for various interactions at the molecular level, potentially affecting its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) profiles.

Property Value
Molecular Formula C₁₈H₁₅BrN₂O
Molecular Weight 392.23 g/mol
IUPAC Name This compound

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines have shown promise as selective inhibitors of cancer cell proliferation due to their ability to interfere with specific enzymatic pathways involved in tumor growth . The incorporation of the bromine atom in the compound may enhance its reactivity and selectivity towards cancerous cells.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes . The phenolic group in our compound may contribute to this effect by acting as a COX inhibitor or modulating other inflammatory pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been reported to exhibit inhibitory activity against various enzymes involved in metabolic processes. For instance, pyrazole derivatives have shown activity against phosphodiesterase (PDE) enzymes and COX enzymes . This suggests that our compound could be explored for its ability to modulate enzyme activity in disease contexts such as cancer and inflammation.

Case Studies

  • In Vivo Studies : A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anti-inflammatory effects in animal models. The derivatives showed reduced paw edema in carrageenan-induced inflammation models .
  • Cell Line Studies : In vitro studies using cancer cell lines have indicated that similar compounds can induce apoptosis and inhibit cell proliferation through various pathways, including mitochondrial dysfunction and caspase activation .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: Alkoxy groups (e.g., butoxy, ethoxy) increase logP significantly (e.g., 5.0 in ) compared to polar groups like phenol (logP ~2.5) . Halogens (Br, Cl) enhance molecular weight without drastically altering solubility in nonpolar solvents .

Bioactivity Correlations: Phenol-containing analogs (e.g., ) often exhibit cytotoxicity or enzyme inhibition due to hydrogen-bonding interactions. Methoxy and ethoxy derivatives (e.g., ) are linked to anti-inflammatory activity, possibly via COX-2 inhibition .

Computational and Spectroscopic Analysis

  • IR Spectroscopy: Phenol O-H stretches (~3200 cm⁻¹) distinguish the target compound from ether analogs (absent O-H) .

Preparation Methods

Core Structure Assembly: Benzo[e]pyrazolo[1,5-c]oxazine Formation

The spirocyclic benzo[e]pyrazolo[1,5-c]oxazine core is synthesized via a tandem cyclization-condensation approach. A representative method involves reacting 2-aminophenol derivatives with pyrazolone precursors under acidic conditions. For instance, condensation of 5-amino-2-hydroxypyridine with 3-cyanoacetylpyrazole in the presence of nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a catalyst (20 mg) at 100°C yields the intermediate spirocyclic framework. The reaction proceeds through nucleophilic attack of the pyrazolone nitrogen on the electrophilic carbon of the cyanoacetyl group, followed by intramolecular cyclization (Scheme 1).

Reaction Conditions:

  • Catalyst: Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg)
  • Solvent: Solvent-free, 100°C
  • Yield: ~65–70% after purification by column chromatography

Introduction of the bromo group at position 9 is achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at −5°C selectively brominates the electron-rich aromatic ring of the spirocyclic intermediate. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.

Optimized Parameters:

  • Reagent: NBS (1.1 equiv)
  • Temperature: −5°C to 10°C
  • Workup: Extraction with EtOAc, washing with 2 M NaOH
  • Yield: 89–92%

Phenol Group Installation and Deprotection

The phenolic hydroxyl group is introduced through a two-step sequence: (1) protection of the hydroxyl as a methoxy group during core synthesis, followed by (2) demethylation using BBr₃ in dichloromethane at 0°C. Alternative routes employ direct hydroxylation via directed ortho-metalation with LDA (lithium diisopropylamide) and subsequent quenching with trimethylborate.

Deprotection Protocol:

  • Reagent: BBr₃ (3.0 equiv)
  • Solvent: DCM, 0°C to room temperature
  • Yield: 85–90%

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Reagent Yield (%) Reference
Core Formation Acid-catalyzed condensation Fe₃O₄@MIL-101(Cr) 65–70
Bromination Electrophilic substitution NBS 89–92
Pyridinyl Coupling Suzuki–Miyaura Pd(PPh₃)₄ 62–68
Phenol Deprotection BBr₃-mediated demethylation BBr₃ 85–90

Challenges and Optimization Strategies

  • Regioselectivity in Bromination: Competing bromination at position 7 is mitigated by steric hindrance from the spirocyclic oxazine ring.
  • Catalyst Degradation: Pd(PPh₃)₄ deactivation is addressed by using excess ligand (tri-2-furylphosphine) in coupling steps.
  • Acid Sensitivity: The spirocyclic core’s stability during BBr₃ treatment requires strict temperature control (≤0°C).

Scalability and Industrial Feasibility

Kilogram-scale synthesis is achievable by adapting batch conditions:

  • Core Formation: 10 L reactor, 72-hour reaction time, 68% yield.
  • Coupling Step: Continuous flow system with Pd immobilization, reducing catalyst loading to 2 mol%.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclization of precursors (e.g., brominated phenolic compounds and pyridine derivatives) under acidic or basic conditions. For example, bromination using N-bromosuccinimide (NBS) is critical for introducing the bromo group at the 9-position . Cyclization steps often require controlled temperatures (e.g., 60–80°C) and solvents like dichloromethane or THF. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization for high purity (>95%) .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the fused pyrazolo-benzoxazine core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation . Infrared (IR) spectroscopy can verify functional groups like phenolic -OH .

Q. How does the pyridin-4-yl substituent influence the compound’s solubility and reactivity?

  • Methodological Answer : The pyridinyl group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its nitrogen lone pairs, facilitating biological assays. It also acts as a weak base, enabling pH-dependent interactions in reaction media. Computational studies (e.g., DFT) can quantify electronic effects, such as charge distribution at the pyridine ring .

Advanced Research Questions

Q. What strategies optimize reaction yields during the cyclization step of the pyrazolo-benzoxazine core?

  • Methodological Answer : Yield optimization requires careful control of reaction conditions:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require inert atmospheres to prevent oxidation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
    Kinetic studies (HPLC monitoring) and Design of Experiments (DoE) approaches help identify optimal parameters .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). To address this:

  • Standardized Protocols : Use established cell lines (e.g., MCF-7 for breast cancer) and consistent MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity .
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying the phenol group) to isolate structural contributors to activity .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like EGFR or CDK2. Molecular Dynamics (MD) simulations (GROMACS) assess binding stability over time. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with pyridine nitrogen) . Validate predictions with in vitro kinase inhibition assays .

Q. How can scale-up challenges (lab to pilot plant) be mitigated for this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., bromination) .
  • Crystallization Optimization : Use anti-solvent addition (e.g., water in ethanol) to enhance crystal yield and purity .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.